8-Aminoxanthine

Descripción general

Descripción

8-Aminoxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as other organisms. It is characterized by the substitution of an amino group at the eighth position of the xanthine molecule. This compound is of significant interest due to its potential pharmacological properties and its role in various biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoxanthine typically involves the conversion of xanthine derivatives. One common method includes the reaction of 8-bromo-3-methylxanthine with m-ethylphenoxymethyloxirane in a propanol-1 medium in the presence of N,N-dimethylbenzylamine as a catalyst. This reaction yields 8-bromo-7-(2-hydroxy-3-m-ethylphenoxypropyl-1)-3-methylxanthine, which can then be further reacted with primary alkyl, oxyalkyl, aminoalkylamines, and some dialkyl amines to produce this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 8-Aminoxanthine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the amino group or other parts of the molecule.

Substitution: The amino group at the eighth position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Alkylating agents and other nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield various oxidized derivatives of this compound .

Aplicaciones Científicas De Investigación

Pharmacological Properties

8-Aminoxanthine is known to exhibit several pharmacological effects, primarily attributed to its role as a purine nucleoside phosphorylase (PNPase) inhibitor. PNPase is crucial in purine metabolism, and its inhibition can lead to significant alterations in the levels of various purines in biological systems.

Key Effects:

- Diuresis and Natriuresis: this compound has been shown to induce diuresis (increased urine production) and natriuresis (excretion of sodium in urine), which can be beneficial in managing fluid overload conditions .

- Metabolic Regulation: It plays a role in improving glucose homeostasis and reducing blood pressure in animal models of metabolic syndrome .

Cardiovascular Applications

Research indicates that this compound may have significant implications for cardiovascular health. Studies involving rodent models have demonstrated its ability to reduce pulmonary arterial hypertension and improve cardiac function.

Case Study: Pulmonary Hypertension

- In studies with hypertensive rats, treatment with this compound reduced right ventricular hypertrophy and improved contractility . This suggests potential therapeutic benefits for patients suffering from pulmonary hypertension.

Metabolic Syndrome

The compound has been investigated for its effects on metabolic syndrome, a cluster of conditions including hypertension, obesity, and insulin resistance.

Findings:

- In obese rat models, administration of this compound led to improved metabolic parameters such as reduced HbA1c levels and decreased albuminuria, indicating potential protective effects against kidney damage associated with diabetes .

Age-Related Conditions

Emerging research highlights the potential of this compound in addressing age-related dysfunctions.

Case Study: Bladder Function

- In aged Fischer 344 rats, treatment with this compound restored bladder function by reversing histological abnormalities associated with aging . This suggests that it may serve as a geroprotective agent for lower urinary tract dysfunction.

Case Study: Retinal Degeneration

- Similar studies are being conducted to explore whether this compound can mitigate age-related retinal degeneration, potentially enhancing visual acuity in elderly populations .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound across various studies:

| Application | Effects Observed | Model Used |

|---|---|---|

| Cardiovascular Health | Reduced right ventricular hypertrophy; improved contractility | Hypertensive rats |

| Metabolic Syndrome | Improved glucose homeostasis; reduced albuminuria | Obese ZSF1 rats |

| Age-related Bladder Dysfunction | Restored bladder function; reversed histological abnormalities | Aged Fischer 344 rats |

| Retinal Degeneration | Potential restoration of visual function; ongoing studies | Aged Fischer 344 rats |

Mecanismo De Acción

The mechanism of action of 8-Aminoxanthine involves its interaction with purine nucleoside phosphorylase, an enzyme involved in purine metabolism. By inhibiting this enzyme, this compound can affect the levels of various purine metabolites, leading to diuretic and natriuretic effects . Additionally, it is metabolized by xanthine oxidase to form other active compounds .

Comparación Con Compuestos Similares

- 8-Aminoguanine

- 8-Aminoguanosine

- 8-Aminoinosine

- 8-Aminohypoxanthine

Comparison: 8-Aminoxanthine shares structural similarities with other 8-aminopurines, such as 8-Aminoguanine and 8-Aminoguanosine. it has unique properties, such as its specific inhibition of purine nucleoside phosphorylase and its distinct metabolic pathways . Unlike 8-Aminoguanine, which also causes antikaluresis, this compound does not alter potassium excretion .

Actividad Biológica

8-Aminoxanthine is a purine derivative that has garnered attention for its potential pharmacological properties, particularly in the context of renal and cardiovascular health. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound is primarily known for its role as a competitive antagonist of purine nucleoside phosphorylase (PNPase). PNPase is an enzyme involved in purine metabolism, specifically the conversion of inosine to hypoxanthine and guanosine to guanine. The inhibition of PNPase by this compound can lead to alterations in the levels of these metabolites, which are crucial for various physiological processes.

- Inhibition Kinetics : Studies have shown that this compound exhibits competitive inhibition against PNPase, with inhibition constants (Ki) reported at approximately 20 µmol/L when using guanosine as a substrate and 28 µmol/L with inosine as a substrate .

Pharmacological Effects

The pharmacological profile of this compound includes several notable effects:

- Diuretic Activity : Administration of this compound has been linked to diuresis (increased urine production) and natriuresis (increased sodium excretion). These effects are beneficial for conditions such as hypertension and heart failure .

- Glucosuria : While this compound induces glucosuria (glucose excretion in urine), this effect is less pronounced compared to other compounds in the same family, such as 8-aminoguanine .

- Metabolism : In vivo studies indicate that 8-aminohypoxanthine is metabolized to this compound via xanthine oxidase, suggesting that its biological effects may be mediated through this metabolic pathway .

Research Findings

Several studies have investigated the biological activity of this compound and its related compounds. Below is a summary of key findings:

Case Studies

- Hypertensive Models : In animal models of hypertension, treatment with 8-aminoguanosine (a related compound) resulted in reduced urinary levels of hypoxanthine and increased ratios of inosine to hypoxanthine, indicating effective modulation of purine metabolism .

- Chronic Kidney Disease : The diuretic properties of this compound suggest potential utility in managing chronic kidney disease symptoms by promoting renal excretion without significant potassium loss, which is critical for patient safety .

Propiedades

IUPAC Name |

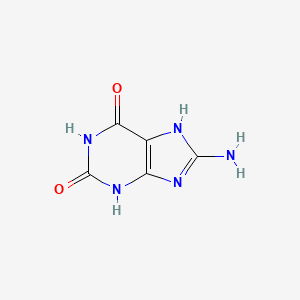

8-amino-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H5,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAMGTOITZRWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)NC1=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203040 | |

| Record name | 8-Aminoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5461-03-0 | |

| Record name | 5461-03-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Aminoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.